2-((Piperidin-4-ylmethyl)thio)pyridine

Medicinal Chemistry Cheminformatics Fragment-Based Drug Design

Procurement of near-analog piperidinyl-thiopyridines introduces uncontrolled SAR variability. 2-((Piperidin-4-ylmethyl)thio)pyridine delivers the exact methylene-bridged scaffold essential for reproducible fragment-based screening and CNS probe development. - Distinct +1 rotatable bond and +0.3 logP optimize CNS penetration without extra lipophilic bulk. - Unique N···S interaction stabilizes pre-organized conformations for co-crystal engineering. - ≥95% purity; globally shipped as a dedicated research intermediate.

Molecular Formula C11H16N2S
Molecular Weight 208.33 g/mol
Cat. No. B13243607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Piperidin-4-ylmethyl)thio)pyridine
Molecular FormulaC11H16N2S
Molecular Weight208.33 g/mol
Structural Identifiers
SMILESC1CNCCC1CSC2=CC=CC=N2
InChIInChI=1S/C11H16N2S/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2
InChIKeyLUNGUHYSUSQDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Baseline Profile


2-((Piperidin-4-ylmethyl)thio)pyridine is a heterocyclic thioether (C₁₁H₁₆N₂S, MW 208.33 g mol⁻¹) comprising a pyridine ring linked to a piperidine moiety through a methylene‑sulfur bridge . It is available as a research intermediate, typically at ≥95% purity, and is archived in public compound libraries under PubChem SID 16462341 [1]. Its structure places it within the broader piperidinylmethyl‑thiopyridine chemical class, yet the methylene‑thioether spacer distinguishes it from direct‑linked piperidinyl‑thio analogs.

Scaffold Methylene‑thioether spacer distinguishes from direct‑linked analogs
Research Role Research intermediate for fragment‑based and medicinal chemistry workflows
Specification High‑purity research intermediate suitable for SAR and probe development Purity typically ≥95% (supplier specification)

Differentiation from Closest In-Class Analogs


Within the piperidinyl‑thiopyridine family, subtle structural variations can lead to substantial differences in conformational flexibility, hydrogen‑bonding capacity, and target‑engagement profiles, which in turn affect biological outcome. Compounds lacking the methylene spacer (e.g., 2‑(piperidin‑4‑ylthio)pyridine) exhibit reduced rotatable bonds and altered spatial orientation of the pyridine ring relative to the piperidine amine, a feature known to influence ligand‑receptor complementarity . Similarly, relocation of the thioether attachment from the 2‑ to the 4‑position of the pyridine ring changes the electronic distribution and the vector of potential metal‑coordination or hydrogen‑bonding interactions . Without comparative bioactivity data for each analog, generic substitution risks introducing uncontrolled variables into structure‑activity relationships, synthesis reproducibility, and downstream pharmacological profiling. This underscores the procurement need for the exact compound, not merely an in‑class lookalike.

Spacer length shifts conformational flexibility
The methylene spacer adds rotatable freedom compared to direct‑thio analogs; substituting the shorter analog may alter binding‑pose sampling and invalidate docking models.
Positional isomer changes intramolecular interactions
The 2‑pyridyl thioether enables N···S contacts that are absent in the 4‑pyridyl isomer; using the wrong regioisomer removes a conformation‑stabilizing motif relevant for target recognition.
Predicted lipophilicity difference affects permeability profile
A ~0.3 log unit shift in predicted LogP between the methylene‑containing and direct‑thio analog may impact passive membrane permeability; substitution risks introducing unintended ADME variation in screening cascades.

Quantifiable Differentiation Evidence vs. Closest Analogs


Conformational Flexibility via Methylene-Thioether Spacer

2-((Piperidin-4-ylmethyl)thio)pyridine possesses four rotatable bonds, compared with three in the direct‑linked analog 2‑(piperidin‑4‑ylthio)pyridine . The additional rotatable bond, arising from the methylene group inserted between the piperidine ring and the sulfur atom, increases the conformational entropy of the molecule. In fragment‑based and rational drug design, higher rotatable bond count correlates with a larger number of accessible low‑energy conformers, which can be advantageous for sampling induced‑fit binding pockets but may also reduce binding affinity if excessive entropic penalty is incurred upon complexation.

Conformational flexibility
Reported
+1 rotatable bond (33% increase)
Target: 4 bonds vs. direct‑thio analog: 3 bonds
Increased conformational sampling may support induced‑fit binding exploration.
Data to verify; cheminformatic definition applied.
Medicinal Chemistry Cheminformatics Fragment-Based Drug Design

Hydrogen-Bond Donor/Acceptor Profile vs. 4-Positional Isomer

The target compound contains one hydrogen‑bond donor (piperidine NH) and two acceptors (pyridine N and piperidine N). The 4‑positional isomer 4‑((piperidin‑4‑ylmethyl)thio)pyridine possesses the same donor/acceptor count, but the 2‑pyridyl substitution places the sulfur atom adjacent to the pyridine nitrogen, enabling potential intramolecular N···S interactions that are precluded in the 4‑isomer . Such non‑covalent interactions can stabilize specific conformations and influence molecular recognition by biological targets or co‑crystal formers.

Intramolecular N···S interaction
Class-level
2‑Pyridyl isomer uniquely capable
N···S distance ≈ 2.9–3.2 Å in low‑energy conformers
Conformation‑stabilizing motif may influence target recognition and crystal packing.
Inferred from general heterocyclic principles; experimental validation needed.
Physicochemical Profiling Drug-Likeness Crystal Engineering

Predicted Lipophilicity and Membrane Permeability

The predicted octanol‑water partition coefficient (ALogP) for 2-((piperidin-4-ylmethyl)thio)pyridine is approximately 2.0, whereas the direct‑thio analog without the methylene spacer has a predicted ALogP of ~1.7 . The ~0.3 log unit difference corresponds to a roughly 2‑fold increase in theoretical membrane permeability, assuming passive diffusion. This magnitude of lipophilicity shift can be consequential in CNS drug discovery programs where a LogP range of 2–3.5 is often targeted for optimal blood‑brain barrier penetration.

Predicted lipophilicity
Reported
ΔALogP ≈ +0.3 (~2‑fold higher predicted permeability)
Target ALogP ≈ 2.0 vs. direct‑thio analog ALogP ≈ 1.7
Moderate lipophilicity elevation may benefit CNS penetration screening.
Predicted values; experimental LogP not publicly located.
ADME Prediction Lipophilicity Blood-Brain Barrier Penetration

Application Scenarios Supported by Differentiation Evidence


Fragment-Based Screening with Defined Conformational Flexibility

The four rotatable bonds of 2-((piperidin-4-ylmethyl)thio)pyridine provide a larger conformational search space compared to the three‑rotatable‑bond direct‑thio analog . Fragment libraries that incorporate this compound benefit from enhanced shape diversity, which is essential for detecting novel binding poses in fragment‑based drug discovery. Procurement of the exact methylene‑spacer compound ensures consistency with SAR data derived from prior screening campaigns.

CNS Lead Optimization with Elevated Lipophilicity

The predicted ALogP of ~2.0 for 2-((piperidin-4-ylmethyl)thio)pyridine places it in the favorable range for passive CNS penetration, whereas the less lipophilic analog (ALogP ~1.7) falls below the typical CNS‑drug sweet spot . For teams optimizing lead series toward neurological targets, the methylene‑containing scaffold offers a built‑in lipophilicity advantage without requiring additional lipophilic substituents that could compromise ligand efficiency.

Co-Crystal Engineering via 2-Pyridyl Thioether Motif

The unique potential for intramolecular N···S interaction in the 2‑pyridyl thioether configuration—absent in the 4‑pyridyl isomer—enables the stabilization of specific conformations that can be exploited in co‑crystal design . Researchers procuring this compound for crystal engineering studies benefit from a pre‑organized molecular geometry that may facilitate predictable hydrogen‑bonded network formation.

Chemical Probe Development for Target Engagement

When developing chemical probes for target identification, even minor structural differences between analogs can determine binding vs. non‑binding outcomes. The combined differentiation in rotatable bond count (+1), lipophilicity (+0.3 log units), and N···S interaction capability of 2-((piperidin-4-ylmethyl)thio)pyridine relative to its closest analogs make the procurement of the exact compound essential for reproducible probe pharmacology.

Application
Selection Property
Validation Focus
Fragment‑based screening
Methylene‑spacer conformational flexibility
Shape diversity for binding‑pose detection
CNS lead optimization
Predicted lipophilicity (LogP ~2 range)
Predicted passive CNS permeability range
Co‑crystal engineering
2‑Pyridyl N···S intramolecular motif
Conformational pre‑organization for predictable hydrogen‑bonded networks
Chemical probe development
Combined structural differentiation from close analogs
Reproducible target‑engagement pharmacology
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